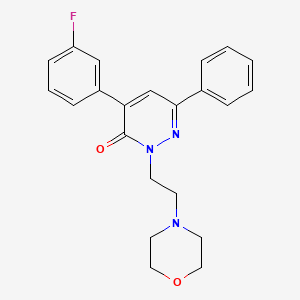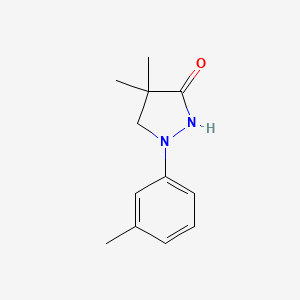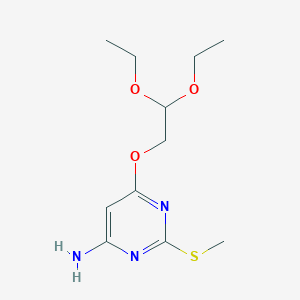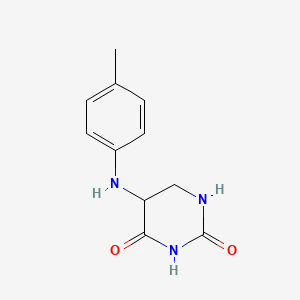
5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions . This method provides a straightforward approach to obtaining the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyrimidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized pyrimidine derivatives, which can have enhanced biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: This compound is prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives: These compounds have shown anticancer, antiangiogenic, and antioxidant activities.
Uniqueness
5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
6943-93-7 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5-(4-methylanilino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7-2-4-8(5-3-7)13-9-6-12-11(16)14-10(9)15/h2-5,9,13H,6H2,1H3,(H2,12,14,15,16) |
Clé InChI |
BMMCDHXSFAXZMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2CNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


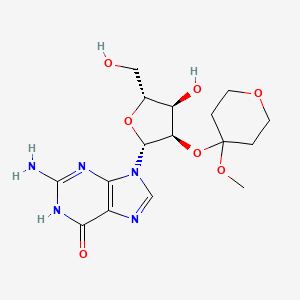
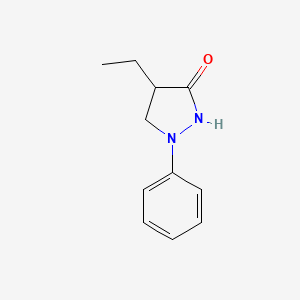
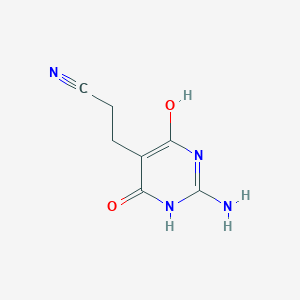
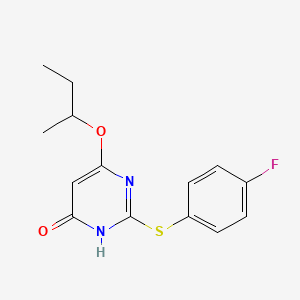
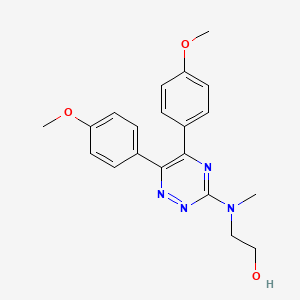
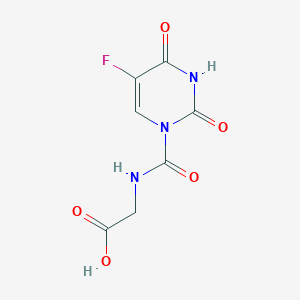

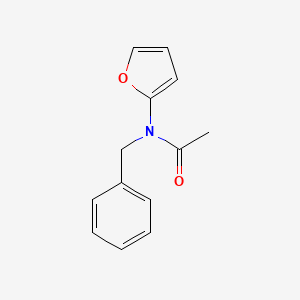
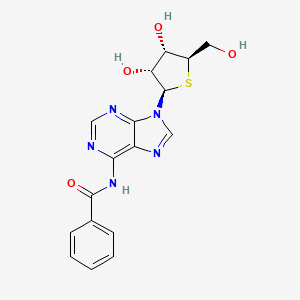
![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)

